1-(2-Methoxyethyl)decahydropyrido[4,3-e][1,4]oxazepine dihydrochloride
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Overview
Description
“1-(2-Methoxyethyl)decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride” is a chemical compound with the CAS Number: 2320224-87-9 . It has a molecular weight of 264.75 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(2-methoxyethyl)octahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride . Its InChI Code is 1S/C11H20N2O3.ClH/c1-15-5-4-13-10-2-3-12-6-9(10)7-16-8-11(13)14;/h9-10,12H,2-8H2,1H3;1H .Physical and Chemical Properties Analysis
This compound is a solid in physical form . It has a molecular weight of 264.75 .Scientific Research Applications
Heterocyclic Systems Synthesis
The compound 1-(2-Methoxyethyl)decahydropyrido[4,3-e][1,4]oxazepine dihydrochloride has been a subject of interest in the synthesis of complex heterocyclic systems. For example, research has shown the transformation of certain compounds through intramolecular dehydration to create novel heterocyclic structures, such as 4H,6H-pyrrolo[1,2-a][4,1]benzoxazepines, demonstrating the chemical versatility and potential applications of such compounds in medicinal chemistry and drug design (Massa, Corelli, & Stefancich, 1981).
Synthons for Fused Heterocycles
Another application involves the use of related compounds as synthons for constructing fused heterocyclic structures. Research indicates the synthesis of aziridine and hydroxylamine derivatives, leading to the formation of various azepine derivatives, highlighting the compound's utility in generating complex heterocyclic frameworks with potential biological activities (El-Nabi, 2002).
Novel Synthesis Methods
Furthermore, novel synthesis methods for creating aromatic methoxy and methylenedioxy substituted tetrahydro-1H-3-benzazepines have been developed. These methods involve multiple steps including chloromethylation, reaction with cyanide, and thermal cyclization to yield lactams, which are further reduced to furnish the desired heterocyclic compounds. This demonstrates the compound's role in facilitating the synthesis of pharmacologically relevant structures (Pecherer, Sunbury, & Brossi, 1972).
Catalytic Synthesis in Iminosugars
A noteworthy application in the synthesis of bicyclic iminosugars involves the use of ruthenium-catalyzed ring-closing metathesis, followed by syn-dihydroxylation. This method has been employed to create novel polyhydroxylated derivatives of quinolizidine and decahydropyrido[1,2-a]azepine, starting from common oxazolidinones. The process exemplifies the compound's utility in synthesizing complex molecules with potential therapeutic applications (Malik, Ceborska, Witkowski, & Jarosz, 2015).
Asymmetric Synthesis
The compound also finds application in asymmetric synthesis, where it has been used to prepare enantiomerically pure compounds. For instance, conjugate addition reactions have been utilized to create highly pure 3-phenylheptanoic acid, showcasing the compound's relevance in the synthesis of optically active substances with potential value in asymmetric synthesis and chiral drug development (MukaiyamaTeruaki, TakedaTakeshi, & OsakiMasaaki, 1977).
Mechanism of Action
Target of Action
Similar compounds, such as 1,4-benzoxazepines, have been reported to inhibit acetylcholinesterase (ache) activity . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission.
Mode of Action
This interaction could result in the inhibition of the enzyme, thereby increasing the concentration of acetylcholine in the synaptic cleft and prolonging the action of acetylcholine on its receptors .
Biochemical Pathways
The inhibition of AChE would prevent the breakdown of acetylcholine, leading to an increase in acetylcholine levels. This could enhance the transmission of signals in the nervous system, affecting various physiological processes .
Result of Action
If it acts as an ache inhibitor, it could lead to an increase in acetylcholine levels in the synaptic cleft, enhancing signal transmission in the nervous system .
Properties
IUPAC Name |
1-(2-methoxyethyl)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-e][1,4]oxazepine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.2ClH/c1-14-6-4-13-5-7-15-9-10-8-12-3-2-11(10)13;;/h10-12H,2-9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKNZLOOZZNFOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCOCC2C1CCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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